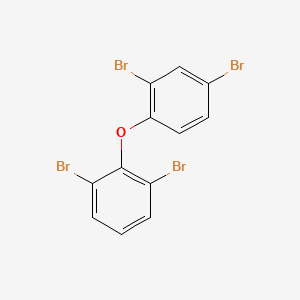

2,2',4,6'-Tetrabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-4-5-11(10(16)6-7)17-12-8(14)2-1-3-9(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBBBTLDLKYGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616285 | |

| Record name | 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-57-9 | |

| Record name | 2,2',4,6'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48056F316C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BDE-51 Congener Identification and IUPAC Nomenclature: A Technical Guide for Advanced Analytical Workflows

Executive Summary

Polybrominated diphenyl ethers (PBDEs) are a heavily scrutinized class of flame retardants characterized by their environmental persistence and bioaccumulative potential. Among the 209 possible congeners, BDE-51 serves as a critical analytical target. While it is not a primary constituent of commercial PentaBDE mixtures, it is frequently detected as a trace impurity and a secondary photodegradation product of higher-brominated congeners [1[1], 2[2]]. This whitepaper provides a mechanistic breakdown of BDE-51's IUPAC nomenclature, the structural causality dictating its chromatographic behavior, and a self-validating High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) protocol for its unambiguous identification.

IUPAC Nomenclature and Structural Causality

The Ballschmiter-Zell (BZ) Numbering System

The nomenclature for PBDEs directly mirrors the Ballschmiter-Zell numbering system originally developed for polychlorinated biphenyls (PCBs) []. The core structure consists of two phenyl rings linked via an ether oxygen. The carbon atoms on the rings are numbered 1 through 6 (unprimed) and 1' through 6' (primed), starting from the carbons attached to the ether linkage. By convention, the ring with the higher number of halogen substituents receives the unprimed numbers.

For BDE-51 , the formal IUPAC name is 2,2',4,6'-tetrabromodiphenyl ether [].

-

Ring A (Unprimed): Substituted at positions 2, 4, and 6 (ortho, para, ortho).

-

Ring B (Primed): Substituted at position 2' (ortho).

-

Total Bromination: 4 (Tetra-BDE).

Structural Causality: Why Geometry Dictates Retention

As an application scientist, I emphasize that analytical behavior is never arbitrary; it is a direct consequence of molecular geometry. BDE-51 possesses three massive bromine atoms at the ortho positions (2, 2', and 6). Because bromine has a large Van der Waals radius (~1.85 Å), this tri-ortho substitution creates severe steric hindrance around the flexible ether linkage.

The Mechanistic Impact: To minimize electron cloud repulsion, the two phenyl rings are forced out of coplanarity into a highly orthogonal, non-planar conformation. This non-planar geometry drastically reduces the molecule's overall polarizability and weakens its induced dipole interactions with the GC stationary phase. Consequently, BDE-51 exhibits higher volatility and elutes significantly earlier on standard GC columns than its more planar tetra-BDE isomers (e.g., BDE-47) [2[2]].

Caption: Logical causality between BDE-51 ortho-substitution and GC retention behavior.

Analytical Workflow: HRGC/HRMS Protocol

To achieve rigorous, defensible quantification of BDE-51, laboratories must utilize High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS), adhering to the foundational principles of 3[3]. Modern triple quadrupole GC-MS/MS systems can also be validated for this workflow if specific matrix limits are met [4[4], 5[5]].

Step-by-Step Methodology

-

Isotope Dilution (Self-Validating Step): Prior to any sample manipulation, the matrix is spiked with a known concentration of ¹³C₁₂-labeled BDE-51 (or a closely eluting ¹³C₁₂-labeled tetra-BDE analog). This creates a self-validating system: any physical loss of the analyte during extraction is proportionally mirrored by the labeled standard, allowing for intrinsic mathematical correction of the final recovery [3[3]].

-

Extraction: Solid matrices (e.g., soil, tissue) undergo Soxhlet extraction or Accelerated Solvent Extraction (ASE) using a non-polar solvent mixture (dichloromethane/hexane) for 16–24 hours to fully desorb lipophilic PBDEs [6[6]].

-

Matrix Cleanup: The raw extract is processed through a multi-layer silica gel column featuring acidic, basic, and neutral layers. This aggressively oxidizes co-extracted lipids and removes humic interferences.

-

HRGC Separation: The cleaned extract is injected into a GC equipped with a thin-film capillary column (e.g., DB-5HT or TraceGOLD TG-PBDE, 0.10 μm film). Critical Note: BDE-51 is known to closely elute or co-elute with BDE-75 on standard 5% phenyl columns. A highly optimized temperature ramp (e.g., 1.5 °C/min from 160 °C to 300 °C) is required to resolve these isomers [2[2]].

-

HRMS Detection: The mass spectrometer operates in Electron Ionization (EI) mode at a resolving power of ≥ 5,000 (10% valley definition). Two exact m/z values are monitored continuously for both the native and labeled tetra-BDE molecular ion clusters [3[3]].

Caption: Step-by-step HRGC/HRMS analytical workflow for BDE-51 identification.

Quantitative Data & Diagnostic Ions

Identification of BDE-51 is not based solely on retention time. It requires strict adherence to isotopic abundance ratios. When monitoring the molecular ion cluster for a Tetra-BDE (C₁₂H₆Br₄O), the two most intense ions (M1 and M2) must be detected simultaneously.

If the measured ratio of these two ions in the sample deviates by more than ±15% from the theoretical ratio of 1.04, the peak cannot be unambiguously identified as a tetra-BDE, effectively filtering out matrix interferences [3[3]].

Table 1: Diagnostic Exact Masses and Isotopic Ratios for BDE-51 (Tetra-BDE)

| Congener Class | Chemical Formula | Primary Ion (M1) m/z | Secondary Ion (M2) m/z | Theoretical Ratio (M1/M2) |

| Native BDE-51 | C₁₂H₆Br₄O | 483.7129 | 485.7109 | 1.04 |

| Labeled Surrogate | ¹³C₁₂H₆Br₄O | 495.7532 | 497.7512 | 1.04 |

Data synthesized from EPA Method 1614A standards for tetra-brominated diphenyl ethers.

References

-

Pentabromodiphenyl Ether - Australian Industrial Chemicals Introduction Scheme (AICIS) Source: industrialchemicals.gov.au URL:

-

Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS May 2010 - EPA Source: epa.gov URL:3

-

Detailed Polybrominated Diphenyl Ether (PBDE) Congener Composition of the Widely Used Penta-, Octa-, and Deca-PBDE Technical Flame-retardant Mixtures Source: researchgate.net URL:1

-

Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification Source: shimadzu.com URL:4

-

Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry Source: nih.gov URL:6

-

DEVELOPMENT AND VALIDATION OF A CONGENER-SPECIFIC PHOTODEGRADATION MODEL FOR POLYBROMINATED DIPHENYL ETHERS Source: nih.gov URL:2

-

Low-level consistent analysis of PBDEs in environmental and food matrices using triple quadrupole GC-MS/MS Source: thermofisher.com URL:7

Sources

- 1. researchgate.net [researchgate.net]

- 2. DEVELOPMENT AND VALIDATION OF A CONGENER-SPECIFIC PHOTODEGRADATION MODEL FOR POLYBROMINATED DIPHENYL ETHERS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Technical Guide: Environmental Fate and Analysis of 2,2',4,6'-Tetrabromodiphenyl Ether (BDE-50)

Executive Summary

This technical guide characterizes the environmental behavior of 2,2',4,6'-Tetrabromodiphenyl ether (BDE-50) , a specific congener within the polybrominated diphenyl ether (PBDE) family. Unlike the widely studied BDE-47 (2,2',4,4'-TeBDE), BDE-50 possesses a unique tri-ortho substitution pattern (2,2',6'). This structural steric hindrance significantly alters its environmental fate, rendering it more resistant to certain microbial degradation pathways while influencing its photochemical stability.

This document synthesizes physicochemical partitioning data, anaerobic transformation pathways, and validated analytical protocols (EPA Method 1614) to provide a robust framework for tracking BDE-50 in complex sediment and soil matrices.

Chemical Identity and Physicochemical Profile[1][2]

BDE-50 is a tetra-brominated congener. Its behavior is governed by high lipophilicity and strong sorption to organic carbon.

Table 1: Physicochemical Properties of BDE-50

| Property | Value (Approx.) | Environmental Implication |

| IUPAC Name | This compound | Unique tri-ortho structure |

| Congener Number | BDE-50 | Distinct from BDE-47 (2,2',4,4') |

| Molecular Weight | 485.79 g/mol | Heavy, non-volatile |

| Log K_ow | ~6.0 - 6.5 | Bioaccumulative; partitions to lipids |

| Log K_oc | ~5.8 | Immobile in soil; binds to sediment TOC |

| Water Solubility | < 1 µg/L | Hydrophobic; transport via particle suspension |

| Vapor Pressure | Semi-volatile; limited atmospheric transport |

Sources and Environmental Entry

BDE-50 is not the primary component of historical commercial mixtures but enters the environment through two distinct vectors:

-

Commercial Impurity: It exists as a minor congener (<1%) in technical PentaBDE mixtures (e.g., DE-71, Bromkal 70-5DE), which were historically used in polyurethane foams.

-

Transformation Product: It forms via the reductive debromination of higher brominated congeners, specifically BDE-100 (2,2',4,4',6'-PeBDE). The loss of the para-bromine (position 4') from BDE-100 yields BDE-50.

Environmental Fate: Partitioning and Transformation

Sorption Dynamics (Sediment/Soil)

Due to its high

-

Implication: In remediation scenarios, BDE-50 is found in the solid phase. Pore water analysis requires high-sensitivity methods (e.g., passive sampling with SPME) to detect the freely dissolved fraction.

Transformation Pathways

The fate of BDE-50 is dichotomous, depending on the redox potential of the matrix.

A. Anaerobic Reductive Debromination (Sediment)

In anoxic sediments, organohalide-respiring bacteria (e.g., Dehalococcoides mccartyi) utilize PBDEs as electron acceptors.

-

Steric Inhibition: The tri-ortho structure (2,2',6') of BDE-50 inhibits enzymatic attack. While para- and meta-bromines are typically removed first, BDE-50 has only one para-bromine (position 4) and no meta-bromines.

-

Pathway: The primary degradation route is the removal of the lone para-bromine to form BDE-19 (2,2',6'-TriBDE) . Further degradation requires ortho-bromine removal, which is kinetically slow and often the rate-limiting step, leading to the accumulation of tri-ortho TriBDEs.

B. Photolytic Degradation (Surface Soil)

On surface soils exposed to UV light, BDE-50 undergoes rapid photodebromination. The C-Br bond energy is lower at ortho positions due to steric strain.

-

Mechanism: UV photons cleave the ortho-bromines (2, 2', or 6').

-

Products: Formation of BDE-28 (2,4,4'-TriBDE) or BDE-17 (2,2',4-TriBDE) .

Fate Pathway Diagram

The following diagram illustrates the conceptual site model and degradation pathways.

Caption: Transformation pathways of BDE-50. Anaerobic conditions favor para-debromination; photolysis favors ortho-debromination.

Analytical Protocol: Self-Validating Methodology

To reliably quantify BDE-50 in the presence of interfering congeners (like BDE-47), a High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) method based on EPA Method 1614 is required.

Critical Quality Control (Self-Validation)

-

Isotope Dilution: Use

C-labeled BDE-50 (if available) or -

Resolution Check: The GC column must resolve BDE-50 from BDE-47. A 30m DB-5MS column usually provides sufficient separation, but a 60m column is recommended for complex sediment matrices.

Step-by-Step Workflow

Step 1: Sample Preparation

-

Drying: Lyophilize (freeze-dry) sediment/soil to remove moisture without losing volatile congeners.

-

Homogenization: Grind to a fine powder (<1 mm).

Step 2: Extraction (Pressurized Liquid Extraction - PLE)

-

Solvent: Dichloromethane (DCM):Hexane (1:1).

-

Conditions: 100°C, 1500 psi.

-

Surrogate Spiking: Add

C-labeled standards before extraction to account for recovery losses.

Step 3: Multi-Step Cleanup

-

Acid Silica: Removes lipids and labile organic matter.

-

Alumina Column: Separates PBDEs from organochlorine pesticides.

-

Gel Permeation Chromatography (GPC): (Optional) For high-sulfur sediments.

Step 4: Instrumental Analysis (HRGC/HRMS)

-

Injection: Splitless, 280°C.

-

Ionization: Electron Impact (EI) at 35-70 eV.

-

Monitoring: Selected Ion Monitoring (SIM) of molecular ions (

,-

Target Ions for TeBDE: m/z 483.6, 485.6.

-

Analytical Workflow Diagram

Caption: Validated analytical workflow for BDE-50 quantification utilizing isotope dilution mass spectrometry.

References

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Washington, D.C. Link

-

Robrock, K. R., et al. (2008). Pathways for the Anaerobic Microbial Debromination of Polybrominated Diphenyl Ethers. Environmental Science & Technology. Link

-

Sander, R. (2023).[1] Compilation of Henry's law constants (version 5.0.0) for water as solvent.[1] Atmospheric Chemistry and Physics. Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Link

-

Eriksson, J., et al. (2004). Photochemical decomposition of 15 polybrominated diphenyl ether congeners in methanol/water. Environmental Science & Technology. Link

Sources

Toxicological Profile: 2,2',4,6'-Tetrabromodiphenyl Ether (BDE-51)

The following technical guide details the toxicological profile of BDE-51, a non-major yet mechanistically significant PBDE congener.

Executive Summary: The "Hidden Hazard" of Ortho-Substitution

While regulatory focus has historically centered on major congeners like BDE-47 and BDE-99, non-major congeners such as BDE-51 (2,2',4,6'-tetrabromodiphenyl ether) represent a distinct and critical class of environmental toxicants. Unlike their planar counterparts, BDE-51 is characterized by high ortho-substitution (three bromine atoms at the 2, 2', and 6' positions). This steric bulk forces the phenyl rings into a non-planar, orthogonal configuration, shifting its toxicity profile from Aryl Hydrocarbon Receptor (AhR) mediation to Ryanodine Receptor (RyR) sensitization . This guide analyzes BDE-51 as a prototype for non-dioxin-like (NDL) PBDE toxicity, detailing its formation, neurotoxic mechanisms, and detection protocols.

Chemical Identity & Structural Significance

BDE-51 is a tetra-brominated diphenyl ether.[1] Its toxicity is dictated by its specific substitution pattern, which prevents the molecule from assuming a coplanar conformation required for dioxin-like toxicity.

| Property | Specification |

| IUPAC Name | This compound |

| Congener Number | BDE-51 |

| Formula | C₁₂H₆Br₄O |

| Substitution Pattern | Ortho: 2, 2', 6' (3 atoms) Para: 4 (1 atom) Meta: None |

| Structural Class | Non-Planar / Ortho-Rich |

| Key Feature | Steric hindrance at ether linkage prevents rotation, locking rings ~90° apart. |

Toxicological Implication: The lack of planarity renders BDE-51 inactive at the AhR (dioxin receptor) but highly active at allosteric sites on ion channels, specifically the Ryanodine Receptor (RyR1 and RyR2).

Sources & Environmental Fate: The Metabolic Vector

BDE-51 is rarely added intentionally to commercial mixtures but arises primarily as a degradation product and metabolite of higher-brominated congeners, particularly BDE-100.

Metabolic Formation Pathway

In teleost fish and mammalian hepatic systems, reductive debromination removes bromine atoms from the meta or para positions. BDE-100 (2,2',4,4',6-pentaBDE) undergoes para-debromination to yield BDE-51.

Figure 1: Reductive debromination pathway of BDE-100 yielding BDE-51. The para-debromination is favored in specific hepatic systems, leading to the accumulation of BDE-51.

Mechanistic Toxicology

Neurotoxicity: Ryanodine Receptor (RyR) Sensitization

The primary mode of action for BDE-51 is Ca²⁺ dysregulation . Unlike planar congeners, the non-planar structure of BDE-51 mimics the pharmacophore of non-dioxin-like PCBs (e.g., PCB-95), allowing it to bind to the RyR channel complex.

-

Mechanism: BDE-51 binds to the FKBP12/RyR complex, stabilizing the channel in an open sub-conductance state .

-

Outcome: Uncontrolled efflux of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum (SR/ER) into the cytosol.

-

Consequence: Elevated cytosolic Ca²⁺ triggers calcineurin-dependent signaling, leading to dendritic retraction and apoptosis in developing neurons.

Endocrine Disruption

While less potent than its hydroxylated metabolites, parent BDE-51 disrupts thyroid homeostasis by competing with thyroxine (T4) for transthyretin (TTR) binding sites. The high degree of bromination mimics the iodine atoms of T4.

Figure 2: The Adverse Outcome Pathway (AOP) for BDE-51 induced neurotoxicity, highlighting the central role of RyR-mediated Calcium dysregulation.

Experimental Protocols

To validate BDE-51 toxicity, researchers must employ assays capable of distinguishing non-AhR mechanisms.

Protocol A: Microsomal [³H]Ryanodine Binding Assay

Purpose: To quantify the potency of BDE-51 in modifying RyR1 channel conformation.

-

Preparation: Isolate junctional sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle via differential centrifugation.

-

Incubation:

-

Prepare assay buffer: 20 mM HEPES (pH 7.4), 140 mM KCl, 15 mM NaCl, 50 μM CaCl₂.

-

Add 1 nM [³H]Ryanodine .

-

Introduce BDE-51 (dissolved in DMSO) at concentrations: 0.1, 0.5, 1.0, 5.0, 10 μM.

-

Control: DMSO vehicle (<0.5% v/v).

-

-

Equilibrium: Incubate at 37°C for 3 hours.

-

Filtration: Harvest bound ligand using Whatman GF/B glass fiber filters; wash 3x with ice-cold harvest buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate Specific Binding. BDE-51 is expected to increase [³H]ryanodine binding (sensitization) in a dose-dependent manner (EC₅₀ typically ~1-5 μM for tetra-ortho congeners).

Protocol B: Intracellular Calcium Imaging (Primary Cortical Neurons)

Purpose: To visualize real-time Ca²⁺ flux induced by BDE-51.[2]

-

Culture: Plate primary rat cortical neurons (DIV 7-10) on poly-D-lysine coated glass coverslips.

-

Loading: Incubate cells with Fura-2 AM (2-5 μM) for 30 mins at 37°C. Wash with physiological saline solution (PSS).

-

Baseline: Measure fluorescence ratio (340/380 nm) for 60 seconds to establish baseline Ca²⁺.

-

Challenge: Perfusion of BDE-51 (1-10 μM).

-

Validation (The "Self-Validating" Step):

-

After observing Ca²⁺ rise, apply Ryanodine (500 μM) or Dantrolene (10-20 μM) .

-

Result: If toxicity is RyR-mediated, the Ca²⁺ transient must be significantly attenuated by these antagonists. This confirms the mechanism is specific to RyR and not generalized membrane lysis.

-

Comparative Data Summary

| Endpoint | BDE-47 (Major) | BDE-51 (Minor) | Mechanism Note |

| Substitution | 2,2',4,4' | 2,2',4,6' | BDE-51 is more sterically hindered. |

| Planarity | Semi-flexible | Non-planar (Rigid) | BDE-51 has lower AhR affinity. |

| RyR Potency | Moderate | High | Ortho-substitution correlates with RyR activity. |

| Metabolic Fate | Accumulates | Metabolite of BDE-100 | BDE-51 represents a "terminal" ortho-metabolite. |

| Neurotoxicity | Oxidative Stress | Ca²⁺ Signaling | Distinct pathways leading to similar endpoints. |

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). U.S. Department of Health and Human Services. Link

- Pessah, I. N., et al. (2006). "Non-dioxin-like polychlorinated biphenyls as potent activators of ryanodine receptors." Molecular Pharmacology.

-

Dingemans, M. M. L., et al. (2011).[3] "Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the Ryanodine Receptor." Environmental Health Perspectives. Link

-

Stapleton, H. M., et al. (2004). "Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio)." Environmental Science & Technology. (Establishes metabolic debromination pathways). Link

-

U.S. EPA. (2010). An Exposure Assessment of Polybrominated Diphenyl Ethers. National Center for Environmental Assessment. Link

Sources

Part 1: Structural Isomerism & Physicochemical Divergence

Title: Technical Guide: Structural, Analytical, and Toxicological Divergence of BDE-47 and BDE-51 Isomers

Executive Summary

This technical guide provides a rigorous analysis of two tetrabromodiphenyl ether (Tetra-BDE) isomers: BDE-47 (2,2',4,4'-TeBDE) and BDE-51 (2,2',4,6'-TeBDE). While sharing the same molecular formula (

The core differentiator between these isomers is the ortho-substitution pattern . This steric factor governs their three-dimensional conformation (planarity) and subsequent interaction with biological receptors and analytical stationary phases.

Structural Configuration

-

BDE-47 (2,2',4,4'-TeBDE): Possesses two ortho-bromines (2, 2').[1][2][3] While the ether linkage prevents full planarity, the molecule retains enough flexibility to adopt conformations that allow for bioaccumulation and specific receptor binding (e.g., CAR/PXR). It is the dominant congener in environmental biota (often >50% of total PBDEs).

-

BDE-51 (2,2',4,6'-TeBDE): Possesses three ortho-bromines (2, 2', 6'). The additional bromine at the 6' position creates significant steric hindrance, forcing the two phenyl rings into a nearly orthogonal (perpendicular) arrangement.[4] This "twisted" geometry reduces its ability to stack or interact with planar receptors and significantly alters its chromatographic retention.

Comparative Physicochemical Data

| Property | BDE-47 (2,2',4,4') | BDE-51 (2,2',4,6') | Technical Implication |

| Ortho-Substitution | Di-ortho (2, 2') | Tri-ortho (2, 2', 6') | BDE-51 is more sterically hindered. |

| Log K_ow | ~6.81 | ~6.6 - 6.7 (Est.)[4] | Both are highly lipophilic; BDE-51 is slightly less retained due to globularity. |

| Planarity | Restricted (Twisted) | Highly Twisted (Orthogonal) | BDE-51 cannot bind "dioxin-like" AhR receptors effectively. |

| GC Elution (DB-5) | Late Eluter (Relative to 51) | Early Eluter | BDE-51 elutes prior to BDE-47 on non-polar columns. |

| Abundance | Major (Penta-BDE Mix) | Minor (Trace in Penta-BDE) | BDE-47 is the primary marker for exposure. |

Part 2: Analytical Resolution (GC-MS/MS)

Since mass spectrometry (MS) cannot distinguish isomers (identical m/z 486 parent ion and m/z 326 fragments), separation relies entirely on Gas Chromatography (GC) .

Chromatographic Separation Logic

On non-polar capillary columns (e.g., DB-5ms, DB-XLB), elution is driven by boiling point and vapor pressure, which are influenced by molecular surface area and planarity.

-

Mechanism: The tri-ortho substitution of BDE-51 makes the molecule more globular (compact) compared to BDE-47. This reduces Van der Waals interactions with the stationary phase.

-

Result: BDE-51 elutes before BDE-47.

-

Critical Pair: Analysts must ensure baseline resolution between BDE-51 and other early-eluting tetras (like BDE-49) to prevent false positives, although BDE-47 usually elutes later in a distinct cluster.

Analytical Workflow Diagram

The following diagram outlines the critical decision points for resolving these isomers using EPA Method 1614A standards.

Caption: Workflow for PBDE isomer resolution. Note the critical retention time (RT) dependency for distinguishing BDE-51 from BDE-47.

Part 3: Toxicology & Mechanism of Action[3]

The structural difference dictates the biological fate of these congeners. BDE-47 is highly bioaccumulative and bioactive, whereas BDE-51 is less persistent in biological systems, partly due to its steric instability preventing strong receptor binding.

Receptor Binding (The Ortho Effect)

-

AhR (Aryl Hydrocarbon Receptor): Neither congener binds AhR well (unlike dioxins), but BDE-51 is effectively inert due to the 2,2',6' twist.

-

Neurotoxicity: BDE-47 is a potent neurotoxicant, affecting intracellular

signaling and neurotransmitter release. The specific toxicity of BDE-51 is less characterized but is predicted to be lower due to reduced membrane intercalation capability caused by its non-planar shape. -

Thyroid Disruption: BDE-47 metabolites (OH-BDEs) structurally resemble thyroxine (T4). The metabolic conversion of BDE-51 is hindered by the blocked 6' position, potentially altering its hydroxylation profile and reducing its potency as a thyroid hormone mimic.

Metabolic Pathway Diagram

This diagram illustrates how the structural difference influences metabolic susceptibility (Debromination/Hydroxylation).

Caption: Divergent metabolic pathways. BDE-47 readily forms bioactive hydroxylated metabolites (OH-BDEs), whereas BDE-51's steric bulk hinders this activation.

Part 4: Experimental Protocol (Differentiation)

Objective: To positively identify and quantify BDE-47 and BDE-51 in a mixed biological matrix.

Prerequisites:

-

Instrument: GC-HRMS (Magnetic Sector) or GC-MS/MS (Triple Quad).

-

Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent.

-

Standards: Native BDE-47 and BDE-51;

-labeled BDE-47 (Internal Standard).

Protocol Steps:

-

System Suitability (Resolution Check):

-

Inject a calibration standard containing both BDE-47 and BDE-51 (plus BDE-49).

-

Criteria: Calculate the Valley Height between BDE-51 and BDE-49 (if present) and BDE-47. Resolution (

) must be -

Note: BDE-51 will elute before BDE-47.

-

-

Mass Spectrometry Setup (SIM Mode):

-

Monitor Primary Ion: m/z 485.8 (M+• for

). -

Monitor Secondary Ion: m/z 325.8 (M -

). -

Monitor Internal Standard: m/z 497.8 (

-BDE-47).

-

-

Quantification Logic:

-

Since

-BDE-51 is rarely available, use -

Apply the Relative Response Factor (RRF) specific to each congener (determined during calibration).

-

Equation:

Where

-

-

Quality Control:

-

Analyze a method blank to ensure no background contamination (common with BDE-47).

-

Verify the ion abundance ratio (m/z 486/326) is within ±15% of theoretical values to confirm identity.

-

References

-

U.S. EPA. (2010).[5] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[5][6][7] U.S. Environmental Protection Agency.[5][6][7][8][9] Link[7]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Centers for Disease Control and Prevention. Link

-

AccuStandard. (n.d.). PBDE Congener Reference Standards (BDE-47, BDE-51).[10] AccuStandard Reference Materials.[11] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95170 (BDE-47). PubChem.[12] Link

Sources

- 1. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. epa.gov [epa.gov]

- 6. NEMI Method Summary - 1614 [nemi.gov]

- 7. ntrl.ntis.gov [ntrl.ntis.gov]

- 8. alsglobal.com [alsglobal.com]

- 9. alsglobal.com [alsglobal.com]

- 10. shimadzu.com [shimadzu.com]

- 11. accustandard.com [accustandard.com]

- 12. Bde 47 | C12H6Br4O | CID 95170 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Analytical Profiling and Biogenic Occurrence of 2,2',4,6'-Tetrabromodiphenyl Ether (BDE-51) in Aquatic Ecosystems

The following technical guide is structured as an in-depth whitepaper designed for researchers and drug development professionals. It synthesizes environmental occurrence data with toxicological mechanisms and analytical protocols.

Executive Summary

2,2',4,6'-Tetrabromodiphenyl ether (IUPAC No. 51, hereafter BDE-51 ) is a tetra-brominated congener of polybrominated diphenyl ethers (PBDEs). Unlike the widely monitored congeners (e.g., BDE-47, -99, -100), BDE-51 is typically found at trace levels (<1% of total PBDE burden) in aquatic biota. However, its specific substitution pattern—featuring three ortho bromine atoms—confers unique toxicological properties, including high affinity for estrogen receptors (ER) and transthyretin (TTR) binding sites. This guide details the analytical challenges in isolating BDE-51, its occurrence profile in aquatic species, and its relevance as a bioactive impurity and degradation product.

Physicochemical Characterization & Structural Relevance[1]

BDE-51 is distinct due to its non-coplanar structure induced by steric hindrance from bromine atoms at the 2, 2', and 6' positions. This geometry prevents dioxin-like toxicity (AhR receptor binding) but enhances interaction with nuclear hormone receptors.

| Property | Value / Description | Relevance |

| IUPAC Name | This compound | Unique ortho-substitution pattern (2,2',6') |

| Congener No. | BDE-51 | Often co-elutes with BDE-49 or BDE-100 in low-res GC |

| Formula | C₁₂H₆Br₄O | Tetra-brominated |

| Log K_ow | ~5.9 – 6.2 | High bioaccumulation potential in lipid-rich tissues |

| Origin | Minor impurity in Penta-BDE mixtures; Photolytic degradation product of BDE-100 | Presence indicates weathered contamination or specific metabolic pathways |

Analytical Methodologies: High-Resolution Profiling

Detecting BDE-51 requires distinguishing it from abundant isomers like BDE-47 (2,2',4,4'-TeBDE). Standard low-resolution mass spectrometry (LRMS) often fails to resolve these peaks adequately. The following protocol utilizes High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS) , aligned with EPA Method 1614A.

Sample Preparation Workflow

The extraction must preserve congener integrity while removing lipids that interfere with trace detection.

Figure 1: Optimized extraction and cleanup workflow for trace PBDE analysis in biological matrices.

Instrumental Parameters (HRGC/HRMS)

-

Column: DB-5ms (30m x 0.25mm, 0.25µm film) or DB-XLB for enhanced separation of BDE-51 from BDE-49 and BDE-71.

-

Carrier Gas: Helium at constant flow (1.2 mL/min).

-

Mass Spec Mode: Selected Ion Monitoring (SIM) of molecular ions (m/z 485.8/487.8 for TeBDEs).

-

QA/QC: BDE-51 must be quantified against a ¹³C₁₂-labeled internal standard to correct for matrix effects.

Occurrence in Aquatic Biota[2][3][4]

BDE-51 is rarely the dominant congener but is consistently detected in detailed congener-specific surveys. Its presence is often linked to the debromination of higher-brominated congeners (e.g., BDE-100) or as a trace component of the commercial Penta-BDE mixture (DE-71).

Comparative Concentration Data

The following table summarizes BDE-51 occurrences relative to total PBDE burdens in various aquatic species.

| Species | Location | BDE-51 Concentration (ng/g lipid) | % of Total PBDEs | Source Context |

| Smallmouth Bass (Micropterus dolomieu) | Hudson River, USA | 0.075% (relative abundance) | < 1% | Trace impurity in legacy contamination [1] |

| Striped Bass (Morone saxatilis) | Hudson River, USA | 0.46% (relative abundance) | < 1% | Higher trophic level biomagnification [1] |

| Whitemouth Croaker (Micropogonias furnieri) | SE Brazil | < LOD (Limit of Detection) | 0% | Not detected in standard panels; BDE-47 dominant [2] |

| Commercial Fish Market | European Union | < 0.02 ng/g ww (Mean) | Trace | Large-scale food safety survey [3] |

Bioaccumulation Factors

While BDE-47 is the most bioaccumulative tetra-congener, BDE-51 shows significant persistence due to the stability of the 2,4,6-substitution pattern on one ring. However, its metabolic clearance is faster than BDE-47 in some fish species due to the availability of the meta- and para-positions on the second ring for hydroxylation.

Toxicological Mechanisms & Metabolic Fate

BDE-51 is of particular interest in drug development and toxicology because its structure mimics endogenous hormones more closely than the major environmental congeners.

Estrogen Receptor (ER) Interaction

Research indicates that BDE-51 has a higher binding affinity for the Estrogen Receptor (ER) than BDE-47 or BDE-99. The three ortho bromines create a steric conformation that fits the ER ligand binding pocket, acting as an endocrine disruptor.

Metabolic Activation & TTR Binding

BDE-51 undergoes oxidative metabolism (via CYP enzymes) to form hydroxylated metabolites (OH-BDEs). These metabolites compete with Thyroxine (T4) for binding to Transthyretin (TTR), a thyroid hormone transport protein.[1]

Figure 2: Mechanism of Thyroid Hormone Disruption via BDE-51 Metabolism.

Photolytic Formation

BDE-51 can be formed in the environment via the photolytic debromination of BDE-100 (2,2',4,4',6-PeBDE). Loss of the para-bromine (position 4) from the 2,4,6-substituted ring results in BDE-51, making it a marker for weathered or UV-exposed contamination.

References

-

New York State Department of Environmental Conservation. (2009). Some xenobiotic chemicals in smallmouth bass and striped bass in the Hudson River. Retrieved from

-

Da Silva, D. A. M., et al. (2019). Occurrence of legacy and emerging organic pollutants in whitemouth croakers from Southeastern Brazil. Science of The Total Environment. Retrieved from

-

European Food Safety Authority (EFSA). (2011). Scientific Opinion on Polybrominated Diphenyl Ethers (PBDEs) in Food. EFSA Journal. Retrieved from

-

Meerts, I. A., et al. (2001). In vitro estrogenicity of polybrominated diphenyl ethers, hydroxylated PBDEs, and polybrominated bisphenol A compounds. Environmental Health Perspectives. Retrieved from

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Retrieved from

Sources

The Criticality of Lipophilicity: A Technical Guide to the Physicochemical Properties and Log Kₒw of BDE-51

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDE-51, or 2,2',4,6'-tetrabromodiphenyl ether, is a member of the polybrominated diphenyl ethers (PBDEs) class of compounds.[1][2] These synthetic chemicals have been extensively used as flame retardants in a wide array of consumer and industrial products, including plastics, textiles, and electronic equipment.[3] Despite their efficacy in reducing fire-related risks, the widespread use of PBDEs has led to their ubiquitous presence in the environment. Due to their persistent, bioaccumulative, and toxic nature, many PBDEs, including congeners found in commercial mixtures containing tetrabromodiphenyl ethers, are now recognized as significant environmental pollutants.[4]

A key determinant of a chemical's environmental behavior and toxicological profile is its lipophilicity, which is the affinity of a molecule for a lipid or non-polar environment. This property is quantitatively expressed by the octanol-water partition coefficient (Kₒw), or more commonly, its logarithmic form, log Kₒw.[5] A high log Kₒw value indicates a greater affinity for the lipid-like octanol phase over the aqueous phase, suggesting a higher potential for the substance to partition into fatty tissues of organisms and to sorb to organic matter in soil and sediment.[1] This technical guide provides an in-depth exploration of the physicochemical properties of BDE-51, with a primary focus on its log Kₒw, the methodologies for its determination, and its profound implications for environmental science and toxicology.

The Pivotal Role of Log Kₒw in the Environmental Fate of BDE-51

The log Kₒw is a cornerstone parameter in environmental risk assessment. For hydrophobic organic compounds like BDE-51, a high log Kₒw value is a strong indicator of a propensity to bioaccumulate.[4] This means that the chemical is readily absorbed by living organisms from their environment and accumulates in their tissues, primarily in lipid-rich compartments. As BDE-51 moves up the food chain, its concentration can increase at each successive trophic level, a process known as biomagnification. This can lead to high concentrations in top predators, including humans, posing significant health risks.

Furthermore, the log Kₒw of BDE-51 dictates its partitioning in various environmental compartments. With a high log Kₒw, BDE-51 exhibits low water solubility and a strong tendency to adsorb to organic matter in soil and sediment.[6] This sequestration in solid matrices can lead to long-term environmental contamination, with sediments acting as a reservoir from which the compound can be slowly released back into the ecosystem.[7] Environmental fate and transport models heavily rely on log Kₒw values to predict the distribution and persistence of chemicals in the environment.

Sources

- 1. michigan.gov [michigan.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Relationships between aquatic toxicity, chemical hydrophobicity, and mode of action: log Kow revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]

2,2',4,6'-Tetrabromodiphenyl ether CAS number 189084-57-9 search

Technical Monograph: 2,2',4,6'-Tetrabromodiphenyl Ether (BDE-51)

Part 1: Chemical Identity & Structural Significance[1][2]

This compound (CAS: 189084-57-9 ) is a specific congener within the polybrominated diphenyl ether (PBDE) class, designated as BDE-51 .[1][2][3] Unlike the more commonly studied BDE-47 (2,2',4,4'), BDE-51 possesses a unique substitution pattern that dictates its steric conformation and, consequently, its biological interaction profile.[1][3]

Physicochemical Constants

| Property | Value / Description |

| IUPAC Name | 1,3-dibromo-2-(2,4-dibromophenoxy)benzene |

| Common Name | BDE-51 |

| CAS Number | 189084-57-9 |

| Molecular Formula | C₁₂H₆Br₄O |

| Molecular Weight | 485.79 g/mol |

| Physical State | Solid (typically white to off-white crystalline powder) |

| Solubility | Lipophilic (Soluble in nonane, isooctane, toluene; insoluble in water) |

| Conformation | Skewed/Perpendicular .[1][4][3][5] The 2,6'-di-ortho substitution creates significant steric hindrance, forcing the two phenyl rings into a non-planar arrangement (approx. 90° dihedral angle).[1][3] |

Part 2: Research-Grade Synthesis Strategy

For researchers requiring high-purity BDE-51 standards for toxicological or metabolic studies, non-specific bromination of diphenyl ether is unsuitable due to the generation of inseparable isomeric mixtures.[3] The Iodonium Salt Coupling Method is the gold standard for synthesizing specific PBDE congeners with defined substitution patterns.[3]

Mechanism: Nucleophilic Aromatic Substitution

This protocol utilizes a diaryliodonium salt intermediate to direct the coupling of two pre-brominated aromatic rings.

Reagents:

Protocol Workflow:

-

Formation of Iodonium Salt:

-

React 1,3-dibromo-2-iodobenzene with m-chloroperbenzoic acid (m-CPBA) and boron trifluoride etherate (BF₃·Et₂O) to generate the symmetric bis(2,6-dibromophenyl)iodonium tetrafluoroborate .[3]

-

-

Coupling Reaction:

-

Purification:

Figure 1: Targeted synthesis of BDE-51 via iodonium salt coupling to ensure regiospecificity.[3]

Part 3: Analytical Methodology (GC-MS/MS)

Quantifying BDE-51 in biological or environmental matrices requires distinguishing it from isobaric tetrabrominated congeners (e.g., BDE-47, BDE-49).[1][3] Low-resolution MS is insufficient due to co-elution risks.[3]

Instrumental Parameters

-

System: Gas Chromatography coupled to Triple Quadrupole Mass Spectrometry (GC-MS/MS).[3]

-

Ionization: Electron Impact (EI) at 70 eV or Electron Capture Negative Ionization (ECNI) for higher sensitivity.

-

Column: DB-1HT or Rtx-1614 (15m or 30m, 0.25mm ID, 0.1µm film).[1][3]

-

Rationale: Thin films and high-temperature phases are required to elute high-boiling PBDEs and separate critical pairs.[3]

-

MRM Transitions (EI Mode)

For definitive identification, monitor the molecular ion cluster and specific fragment losses.[3]

| Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| 485.8 ( | 325.9 ( | 50 | 25 | Quantifier |

| 487.8 ( | 327.9 ( | 50 | 25 | Qualifier 1 |

| 325.9 | 246.0 | 50 | 35 | Qualifier 2 |

Sample Preparation Protocol (Biological Tissue)

-

Homogenization: Grind tissue with anhydrous Na₂SO₄.

-

Extraction: Soxhlet extraction (DCM:Hexane 1:1) for 16 hours.

-

Lipid Removal (Critical):

-

Fractionation: Florisil column chromatography. Elute PBDEs with Hexane.

Part 4: Toxicology & Mechanism of Action[7]

BDE-51's toxicity profile is distinct from planar halogenated aromatics (like dioxins) due to its di-ortho substitution (2,2',4,6') .[1][3]

Structural Activity Relationship (SAR)

-

Non-Planarity: The bromine atoms at the 2 and 6' positions force the phenyl rings perpendicular.[3] This prevents high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), meaning BDE-51 exhibits low dioxin-like toxicity compared to planar congeners (e.g., BDE-77).[3]

-

Neurotoxicity Potential: Non-planar, ortho-substituted PBDEs are potent disruptors of intracellular calcium signaling (

homeostasis) in neuronal cells. They interact with ryanodine receptors (RyR) and induce oxidative stress.

Metabolic Activation

BDE-51 is metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2B6).[3]

-

Pathway: Hydroxylation occurs primarily at the meta or para positions of the less substituted ring.

-

Bioactivation: The resulting OH-BDE-51 metabolites are often structurally similar to Thyroxine (T4).[3] They competitively bind to Transthyretin (TTR), displacing T4 and causing hypothyroidism.[3]

Figure 2: Toxicological pathways of BDE-51, highlighting metabolic activation and receptor interaction.[1][3]

References

-

Marsh, G., et al. (1999).[3] Synthesis of polybrominated diphenyl ethers and their identification in environmental samples. European Journal of Organic Chemistry. (Contextual citation for Iodonium Salt method).

-

US EPA. (2010).[3] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Retrieved from [Link]

-

Dingemans, M. M., et al. (2011).[3] Neurotoxicity of brominated flame retardants: (In)direct effects of parent and hydroxylated polybrominated diphenyl ethers on the ryanodine receptor. Environmental Health Perspectives. (Contextual citation for Ca2+ mechanism).

Sources

Methodological & Application

Synthesis of 2,2',4,6'-Tetrabromodiphenyl Ether (BDE-49) Analytical Standards: An Application Note and Protocol

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants that have been widely used as flame retardants in a variety of consumer and industrial products.[1] Due to their environmental persistence, bioaccumulative nature, and potential for adverse health effects, including disruption of the endocrine system, the monitoring of PBDE congeners in environmental and biological matrices is of paramount importance.[1][2] Accurate quantification of these compounds relies on the availability of high-purity analytical standards. This application note provides a detailed protocol for the synthesis, purification, and characterization of 2,2',4,6'-tetrabromodiphenyl ether (BDE-49), a significant congener found in environmental samples.

The synthesis of BDE-49 is achieved through a copper-catalyzed Ullmann condensation reaction, a classic and reliable method for the formation of diaryl ethers.[3][4] This note details a robust protocol, including purification by column chromatography and recrystallization, and comprehensive analytical characterization to ensure the identity and purity of the final product, rendering it suitable for use as a primary analytical standard.

Synthesis of this compound (BDE-49)

The synthesis of BDE-49 is based on the Ullmann condensation, which involves the copper-catalyzed coupling of a phenol with an aryl halide.[5][6] In this protocol, 2,4-dibromophenol is coupled with 1-bromo-2,4-dichlorobenzene, followed by a subsequent bromination step to yield the desired tetrabrominated congener. This two-step approach allows for controlled synthesis and purification.

Part 1: Ullmann Condensation

The initial step involves the formation of a dichlorobromodiphenyl ether intermediate.

Reaction Principle:

Caption: Synthetic workflow for BDE-49 via Ullmann condensation and subsequent bromination.

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dibromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reactant Addition: Add anhydrous pyridine as the solvent, followed by the addition of 1-bromo-2,4-dichlorobenzene (1.2 eq).

-

Reaction Conditions: The reaction mixture is heated to 130-140°C and stirred under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a solution of hydrochloric acid (1 M) and extracted with dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Part 2: Bromination

The intermediate diphenyl ether is then brominated to yield the final product, BDE-49.

Experimental Protocol:

-

Reaction Setup: The crude 2,4-dichloro-2'-bromodiphenyl ether is dissolved in a suitable solvent such as acetic acid in a round-bottom flask.

-

Brominating Agent: A solution of bromine (2.2 eq) in acetic acid is added dropwise to the reaction mixture at room temperature while stirring.

-

Reaction Conditions: The reaction is stirred at room temperature for 12 hours.

-

Work-up: The reaction is quenched by the addition of a saturated sodium thiosulfate solution. The product is then extracted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated.

Purification Protocol

The crude BDE-49 is purified by a two-step process involving column chromatography followed by recrystallization to achieve high purity suitable for an analytical standard.[7]

Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh) is used as the stationary phase.[8]

-

Eluent System: A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane, is used. The optimal eluent composition should be determined by TLC analysis.

-

Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto the prepared silica gel column. The column is eluted with the chosen solvent system, and fractions are collected. The fractions containing the pure product (as determined by TLC) are combined, and the solvent is evaporated.[8]

Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization is one in which BDE-49 is highly soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of ethanol and water is often effective.[2]

-

Procedure: The partially purified BDE-49 from column chromatography is dissolved in a minimal amount of hot solvent. The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[2][9]

Analytical Characterization and Data

The identity and purity of the synthesized BDE-49 must be confirmed by multiple analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of PBDEs. The mass spectrum of BDE-49 will exhibit a characteristic isotopic pattern due to the presence of four bromine atoms.

Table 1: GC-MS Parameters

| Parameter | Value |

| GC Column | Rtx®-1614 (15 m x 0.25 mm x 0.10 µm) or equivalent |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation of BDE congeners (e.g., initial temp 100°C, ramp to 320°C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or High-Resolution Mass Spectrometer |

Expected Mass Spectrum: The mass spectrum will show the molecular ion cluster around m/z 482, 484, 486, 488, and 490, corresponding to the different isotopic combinations of bromine. Key fragmentation patterns for ethers include cleavage alpha to the oxygen atom.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of the synthesized compound.

Table 2: Predicted ¹H and ¹³C NMR Data for BDE-49

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 6.8 - 7.8 | Multiplets |

| ¹³C | 110 - 160 | Multiple signals |

Note: Actual chemical shifts may vary depending on the solvent and instrument used. The provided ranges are typical for aromatic compounds.[13][14][15][16]

Summary of Key Data

Table 3: Synthesis and Purification Summary

| Parameter | Result |

| Synthetic Yield (Overall) | 60-70% (typical) |

| Purity (post-purification) | >99% (as determined by GC-MS and NMR) |

| Appearance | White to off-white crystalline solid |

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis, purification, and characterization of this compound (BDE-49) for use as an analytical standard. The described Ullmann condensation followed by bromination, and subsequent purification via column chromatography and recrystallization, yields a high-purity product. The detailed analytical characterization methods ensure the structural integrity and purity of the standard, which is crucial for accurate and reliable quantification of BDE-49 in environmental and biological samples. The self-validating nature of this protocol, with its emphasis on thorough characterization, provides researchers with a high degree of confidence in the quality of the prepared analytical standard.

References

- † 1H-NMR and 13C-NMR Spectra. (n.d.).

- 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Recrystallization and Crystallization. (n.d.).

- Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube.

- 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis.

- Mass Spectrometry. (n.d.). MSU chemistry.

- Tables For Organic Structure Analysis. (n.d.).

- Mass Spectrometry: Fragmentation. (n.d.).

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Purification by Recrystallization. (n.d.). CUNY.

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.

- Approximate 1H and 13C NMR Shifts. (n.d.). Scribd.

- Ullmann Reaction. (n.d.). Thermo Fisher Scientific.

- 2,3',4,6-Tetrabromodiphenyl ether. (n.d.). NIST WebBook.

- Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. (n.d.). ResearchGate.

- Testing for PBDEs & DecaBDE Flame Retardants to Assess Environmental Quality Guidelines. (2024, June 15). ALS Global.

- Oxazole, 2,2'-(4,6-dibenzofurandiyl)bis(4,5-dihydro-4-phenyl-, (4R,4'R). (n.d.). Organic Syntheses.

- Maintain Resolution of BDE 49 and BDE 71 With Proper Method Translation After Trimming an Rtx®-1614 Column for Maintenance. (n.d.). LabRulez GCMS.

- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (n.d.). Benchchem.

- Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization. (n.d.). Benchchem.

- B. Column Chromatography. (2019, December 31). Chemistry LibreTexts.

Sources

- 1. Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers [diva-portal.org]

- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. rsc.org [rsc.org]

- 14. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. scribd.com [scribd.com]

High-Precision Sample Cleanup Protocol for 2,2',4,6'-Tetrabromodiphenyl Ether (BDE-50) in Complex Biological and Environmental Matrices

Application Note: AN-BDE50-CLN-01

Abstract

The accurate quantification of 2,2',4,6'-tetrabromodiphenyl ether (BDE-50) is frequently compromised by lipid interference and co-eluting congeners in complex matrices. As a non-planar congener due to di-ortho substitution (2,2'), BDE-50 exhibits unique chromatographic behavior compared to the more common BDE-47. This application note details a robust, multi-stage cleanup protocol combining acidified silica digestion and alumina fractionation. Designed for high-throughput bioanalytical and environmental workflows, this method ensures >85% recovery while effectively removing >99% of lipid and sulfur interferences, meeting strict bioanalytical method validation (BMV) criteria.

Introduction & Analyte Profile

BDE-50 is a tetra-brominated diphenyl ether (PBDE) often utilized in toxicological studies and as an analytical standard. Unlike the planar, dioxin-like congeners, BDE-50 possesses bromine atoms at the 2,2', 4, and 6' positions. The steric hindrance from the 2,2',6' substitution forces the phenyl rings into an orthogonal configuration, influencing its interaction with cleanup sorbents and GC stationary phases.

Key Challenges:

-

Lipid Co-extraction: Biological tissues (liver, adipose) yield high lipid content that fouls GC-MS sources and suppresses ionization.

-

Isomeric Co-elution: BDE-50 can co-elute with other tetra-BDEs (e.g., BDE-47) on standard 5% phenyl columns if resolution is not optimized.

-

Photolytic Instability: Like all PBDEs, BDE-50 is susceptible to debromination under UV light.

Table 1: Physicochemical Profile of BDE-50

| Property | Value | Relevance to Cleanup |

| CAS Number | 446254-23-5 | Unique Identifier |

| Molecular Formula | C₁₂H₆Br₄O | Tetra-halogenated |

| Molecular Weight | 485.79 g/mol | Mass spectral target (M-2Br fragments common) |

| Log K_ow | ~5.9 - 6.2 | Highly lipophilic; requires non-polar solvents |

| Structure | Di-ortho substituted | Non-planar; elutes earlier than planar equivalents |

| Vapor Pressure | Low (<10⁻⁵ Pa) | Semi-volatile; risk of loss during evaporation to dryness |

Reagents and Materials

-

Solvents: n-Hexane, Dichloromethane (DCM), Toluene (Pesticide Grade or equivalent).

-

Adsorbents:

-

Silica Gel: High purity, 60 Å, 70-230 mesh. Activated at 130°C for 16h.

-

Acidified Silica (30% w/w): Prepared by adding 30g conc. H₂SO₄ to 70g activated silica. Shake until free-flowing.

-

Alumina: Neutral, Brockmann I, activated at 450°C, then deactivated with 3% water.

-

Sodium Sulfate: Anhydrous, baked at 400°C for 4h.

-

-

Standards:

-

Internal Standard: ¹³C₁₂-BDE-50 (or ¹³C₁₂-BDE-47 if specific isotopologue unavailable).

-

Recovery Standard: ¹³C₁₂-BDE-138 (added prior to injection).

-

Experimental Protocol

4.1 Sample Extraction (Contextual)

-

Biological Tissue: Homogenize 2-5g tissue with anhydrous sodium sulfate. Extract via Soxhlet (16h, DCM:Hexane 1:1) or Accelerated Solvent Extraction (ASE).

-

Sediment: Air dry, sieve, and extract via Soxhlet (Toluene). Note: Sulfur removal (activated copper) is required for sediments.

4.2 Core Cleanup Workflow

The following cleanup procedure is designed to be self-validating. If the internal standard recovery drops below 60%, the cleanup capacity was likely exceeded by matrix lipids.

Step 1: Lipid Destruction (Acidified Silica)

-

Mechanism: Sulfuric acid oxidizes lipids into polar compounds that are retained on the silica, while the chemically stable PBDEs elute.

-

Procedure:

-

Pack a glass column (15 mm ID) with 1g Sodium Sulfate (bottom), 5g Acidified Silica (middle), and 1g Sodium Sulfate (top).

-

Condition with 20 mL Hexane.

-

Load sample extract (in <2 mL Hexane).

-

Elute with 50 mL Hexane .

-

Collect eluate. This fraction contains BDE-50 and other halogenated non-polars.

-

Step 2: Fractionation (Neutral Alumina)

-

Mechanism: Separates PBDEs from other organochlorines and remaining polar interferences based on adsorption strength.

-

Procedure:

-

Pack a column with 5g Deactivated Alumina (3% H₂O) topped with 1cm Sodium Sulfate.

-

Condition with 20 mL Hexane.

-

Concentrate the eluate from Step 1 to ~1 mL and load onto the Alumina column.

-

Fraction 1 (Waste): Elute with 15 mL Hexane. (Removes aliphatic hydrocarbons).

-

Fraction 2 (Analyte): Elute with 30 mL Hexane:DCM (90:10 v/v) .

-

Action: Collect Fraction 2. This contains the BDE-50.[1]

-

Step 3: Concentration & Solvent Exchange

-

Evaporate Fraction 2 using a gentle stream of nitrogen (TurboVap or equivalent) at 35°C.

-

Critical Caution: Do not evaporate to complete dryness. Stop at ~100 µL.

-

Add internal standard (if using external calibration) or recovery standard.

-

Reconstitute to final volume (e.g., 100 µL) in Nonane or Isooctane for GC injection.

Visualized Workflows

Diagram 1: Total Analytical Workflow

This flowchart illustrates the critical path from sample to data, emphasizing the decision points for sulfur and lipid removal.

Caption: Step-by-step analytical workflow for BDE-50 isolation showing matrix-dependent cleanup paths.

Diagram 2: Multi-Layer Silica Column Setup

A cross-sectional view of the column packing required for effective lipid destruction.

Caption: Packing order for the modified silica column. Acid layer ensures lipid breakdown before analyte elution.

Instrumental Analysis & Quality Control

Instrument: GC-MS (Agilent 7890/5977 or equivalent). Mode: Electron Capture Negative Ionization (ECNI) is preferred for high sensitivity (monitoring m/z 79 and 81 [Br]⁻). Electron Impact (EI) is used for structural confirmation. Column: DB-5ms (15m x 0.25mm x 0.10µm). Note: A shorter column and thin film are preferred for PBDEs to reduce thermal degradation.

Table 2: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<60%) | Lipid saturation of acid silica. | Increase acid silica mass or split sample extract. |

| Peak Tailing | Active sites in injector/column. | Change liner; trim column (10-20cm); deactivate inlet. |

| Interfering Peaks | Sulfur breakthrough (sediment). | Add activated copper powder to the final extract vial. |

| BDE-50/47 Co-elution | Insufficient resolution. | Slow GC oven ramp (e.g., 5°C/min) around 200-240°C. |

References

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Office of Water. [Link]

-

Covaci, A., et al. (2003). Determination of polybrominated diphenyl ethers (PBDEs) in biological materials. [Link]

-

Stapleton, H. M. (2006). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts. [Link]

-

Agilent Technologies. (2020). GC/MS Analysis of PBDEs using DB-5ms Ultra Inert Columns. [Link]

Sources

optimizing gas chromatography columns for BDE-51 separation

Application Note: High-Resolution Gas Chromatography (HRGC) Optimization for the Separation of BDE-51 and Critical PBDE Congeners

Introduction & The PBDE Analytical Paradox

Polybrominated diphenyl ethers (PBDEs) are persistent, bioaccumulative flame retardants that present significant analytical challenges due to their structural complexity and ubiquitous environmental presence. BDE-51 (2,2',4,6'-Tetrabromodiphenyl ether) is a critical tetra-BDE congener of interest in toxicological and environmental exposure studies.

The analysis of BDE-51 is governed by a fundamental chromatographic paradox:

-

Isomeric Co-elution: Lower brominated congeners (tetra-BDEs like BDE-51, BDE-49, and BDE-71) require sufficient theoretical plates and shallow temperature ramps to achieve isomeric resolution. On standard 5% phenyl phases, BDE-51 closely elutes with BDE-49 and frequently co-elutes with BDE-75[1].

-

Thermal Lability: Conversely, heavily brominated congeners (e.g., Deca-BDE / BDE-209) are highly susceptible to thermal degradation. Prolonged residence times in long columns result in the debromination of BDE-209 into nona- and octa-BDEs, skewing quantitative results[2].

This protocol details a self-validating, optimized HRGC/HRMS methodology that balances the rigorous resolution requirements for BDE-51 with the thermal preservation of BDE-209, strictly adhering to the performance criteria outlined in 3[3].

Mechanistic Causality in Method Development

As analytical scientists, we must move beyond simply applying parameters and understand the thermodynamic and kinetic forces driving our separations.

Column Chemistry and Dimensional Compromise

To separate BDE-51 from its structural isomers, the stationary phase must leverage subtle differences in steric bulk. A 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., Rtx-1614 or DB-5HT) provides the necessary polarizability.

-

Why a 15-meter column? While a 30-meter column provides superior resolution for BDE-51 and BDE-75[4], it increases the residence time of BDE-209 past its thermal degradation threshold. A 15 m × 0.25 mm column is the optimal compromise, providing just enough theoretical plates to meet the EPA requirement of <40% valley resolution between BDE-49 and BDE-71, while allowing BDE-209 to elute intact[2].

-

Why a 0.10 µm film thickness? A thin film minimizes mass transfer resistance in the stationary phase, sharpening the peaks of early eluting tetra-BDEs (like BDE-51) and reducing the elution temperature required for heavier congeners[3].

Injector Thermodynamics: The Flash Vaporization Strategy

Scientist's Insight: It is a common misconception that lowering the GC inlet temperature protects thermally labile congeners. In reality, a lower temperature (e.g., 250°C) fails to rapidly volatilize BDE-209, increasing its residence time in the hot, metal-rich environment of the inlet liner—a primary catalyst for debromination. By utilizing a high inlet temperature (340°C) combined with a pulsed splitless injection , we achieve flash vaporization. The pressure pulse rapidly sweeps the analytes out of the liner and onto the column in milliseconds, preserving BDE-209 while ensuring the quantitative transfer of BDE-51[2].

Step-by-Step Experimental Protocol

This protocol operates as a self-validating system . The inclusion of

Phase 1: Sample Preparation & Isotope Dilution

-

Spiking: Spike the homogenized sample (tissue, soil, or water) with a suite of

-labeled PBDE internal standards (including -

Extraction: Extract the matrix using continuous Soxhlet extraction (dichloromethane/hexane) for 18 hours.

-

Lipid Removal & Cleanup: Pass the extract through an anthropogenic isolation column (acidic/basic silica) to remove lipids, followed by alumina column chromatography to remove matrix interferences.

-

Concentration: Concentrate the final extract to exactly 20 µL under a gentle stream of ultra-high-purity nitrogen.

Phase 2: GC-HRMS Execution

-

System Equilibration: Install the 15 m × 0.25 mm × 0.10 µm 5% phenyl column. Bake out the column at 340°C for 30 minutes to remove siloxane bleed.

-

Injection: Inject 2 µL of the extract using a pulsed splitless mode (pulse pressure: 40 psi for 1.0 min) at an inlet temperature of 340°C. Use a cyclo-double taper liner to prevent sample contact with the active metal at the bottom of the inlet[2].

-

Temperature Programming:

-

Hold at 100°C for 1.0 min to focus the sample band.

-

Ramp at 10°C/min to 250°C. Causality: This moderate ramp through the critical 150–250°C window maximizes the separation of the tetra-BDE isomers (BDE-51, BDE-49, BDE-71)[1].

-

Ramp at 30°C/min to 340°C and hold for 5.0 min. Causality: This steep ramp acts as a "push," eluting BDE-209 rapidly before thermal breakdown occurs.

-

-

Detection: Operate the High-Resolution Mass Spectrometer (HRMS) in Electron Impact (EI) mode at >5000 resolving power. Monitor the exact

ratios for native and labeled BDE-51 (e.g.,

Phase 3: System Validation

-

Method Blanks: Must contain <2 times the Minimum Level (ML) of BDE-51 to rule out laboratory dust contamination[3].

-

Resolution Check: Before analyzing samples, inject a standard containing BDE-49 and BDE-71. The valley height between these two peaks must be <40% to validate the column's resolving power for tetra-BDEs[2].

Quantitative Data Summaries

Table 1: Optimized GC-HRMS Parameters for BDE-51 and PBDE Suite

| Parameter | Optimized Setting | Scientific Rationale |

| Analytical Column | 15 m × 0.25 mm ID, 0.10 µm film (5% Phenyl) | Balances BDE-51 resolution with BDE-209 thermal preservation. |

| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min | High linear velocity reduces column residence time. |

| Injection Mode | Pulsed Splitless, 2 µL, 340°C | Flash vaporization prevents debromination in the inlet liner. |

| Oven Program | 100°C (1m) | Shallow ramp for tetra-BDEs; steep ramp for deca-BDE. |

| MS Resolution | Eliminates isobaric matrix interferences. |

Table 2: Critical Co-elutions and Resolution Metrics

| Congener Pair | Structural Challenge | Required Resolution Metric | Optimization Strategy |

| BDE-51 / BDE-75 | Isomeric co-elution (boiling point overlap) | Baseline separation | Strict adherence to |

| BDE-49 / BDE-71 | Isobaric structural isomers | <40% Valley Height (EPA 1614) | Thin phase film (0.10 µm) to minimize longitudinal band broadening. |

Workflow Visualization

GC-HRMS workflow optimizing BDE-51 resolution and BDE-209 preservation.

References

- Detailed Polybrominated Diphenyl Ether (PBDE)

- Maintain Resolution of BDE 49 and BDE 71 With Proper Method Translation After Trimming an Rtx®-1614 Column for Maintenance Source: LabRulez GCMS URL

- Source: U.S. Environmental Protection Agency (EPA)

- Source: National Institutes of Health (NIH)

Sources

Application Note: Precision Calibration of BDE-51 (2,2',4,6'-TeBDE) in Solvent and Biological Matrices

Executive Summary

This protocol details the rigorous preparation of calibration curves for BDE-51 (2,2',4,6'-Tetrabromodiphenyl ether) , a persistent organic pollutant (POP) and tetra-brominated congener often monitored in toxicological and environmental assessments.

Accurate quantification of BDE-51 is complicated by its susceptibility to photolytic debromination and significant matrix effects (ion suppression/enhancement) in complex biological samples like plasma or tissue. This guide provides a dual-stream approach:

-

Solvent-Based Calibration: For instrument performance verification and linearity checks.

-

Matrix-Matched Calibration: For correcting extraction losses and ionization suppression in real-world samples.

Scientific Rationale & Causality

The Analyte: BDE-51

BDE-51 is an ortho-substituted congener. The steric hindrance caused by bromine atoms at the 2,2' positions creates a high rotational barrier, influencing its elution profile distinct from non-ortho congeners.

-

Critical Handling: PBDEs are UV-labile. All preparation must occur under amber light or UV-filtered light to prevent debromination into lower-order congeners (e.g., BDE-17 or BDE-28).

Internal Standard Selection (The "Surrogate")

To achieve "Self-Validating" quantification, we utilize Isotope Dilution Mass Spectrometry (IDMS) .

-

Primary Choice:

. Using the isotopically labeled analog of the exact analyte accounts for specific adsorption losses and ionization variances identical to the native compound. -

Secondary Choice:

. If the exact analog is unavailable, BDE-47 (a fellow tetra-BDE) is the closest physiochemical surrogate.

Solvent Choice

Nonane or Isooctane is preferred over Hexane.

-

Reasoning: Higher boiling points (Nonane: 151°C) reduce evaporation during handling, ensuring concentration stability during the creation of multi-point curves.

Materials & Reagents

| Component | Grade/Specification | Function |

| Native BDE-51 | Certified Reference Material (CRM), >98% | Analyte |

| Isotope Enriched (>99%) | Internal Standard (ISTD) | |

| Isotope Enriched (>99%) | Recovery Standard (RS) | |

| Nonane | Pesticide Residue Grade | Keeper Solvent |

| Matrix | Defibrinated Bovine Serum (or target tissue homogenate) | Matrix Blank |

Protocol A: Solvent Calibration Curve (Instrument Linearity)

This curve validates the GC-MS system's ability to detect BDE-51 linearly across the working range.

Stock Solution Preparation

-

Primary Stock (S1): Dissolve 1 mg Native BDE-51 in 10 mL Nonane (Final: 100 µg/mL).

-

Secondary Stock (S2): Dilute S1 1:100 in Nonane (Final: 1,000 ng/mL).

-

ISTD Stock: Prepare

at 100 ng/mL in Nonane.

Working Standard Preparation (Serial Dilution)

Prepare 5 calibration levels (CS-1 to CS-5). The ISTD concentration must remain constant across all levels.

-

Target Range: 0.5 ng/mL to 200 ng/mL.

-

Constant ISTD: 50 ng/mL.

Workflow Diagram: Serial Dilution Logic

Caption: Serial dilution workflow ensuring constant Internal Standard (ISTD) concentration across all calibration levels.

Protocol B: Matrix-Matched Calibration

This protocol accounts for the Matrix Effect (ME) . Co-eluting lipids in serum/tissue can suppress ionization efficiency in the MS source.

The "Spike-Before-Extract" Method

Unlike solvent curves, these standards pass through the entire extraction process.

-

Matrix Aliquot: Dispense 200 µL of blank matrix (e.g., Serum) into 5 glass centrifuge tubes.

-

Spiking:

-

Add increasing amounts of Native BDE-51 (to match CS1-CS5 levels).

-

Add constant ISTD (

) to all tubes.

-

-

Equilibration: Vortex and let stand for 30 mins (allows analyte-protein binding).

-

Extraction: Perform Liquid-Liquid Extraction (LLE) using Hexane:MTBE (1:1).

-

Reconstitution: Evaporate to dryness and reconstitute in 50 µL Nonane.

-

Recovery Standard (RS): Add

immediately prior to injection to calculate absolute recovery.

Workflow Diagram: Matrix Processing

Caption: Matrix-matched workflow including pre-extraction spiking and post-extraction Recovery Standard addition.

Data Analysis & Validation

Relative Response Factor (RRF)

Calculate RRF for each level to ensure linearity.

- : Area of Native BDE-51

- : Area of Internal Standard

- : Concentration of Native BDE-51

- : Concentration of Internal Standard

Acceptance Criteria: %RSD of RRFs across all 5 levels must be < 20% .

Calculating Matrix Effect (ME%)

Compare the slope of the Solvent Curve (

-

ME = 0%: No matrix effect.

-

ME < 0%: Ion Suppression (Common in ESI/APCI, less common in EI but possible).

-

ME > 0%: Ion Enhancement (Common in GC due to active site shielding).

Summary of Calibration Data

| Level | Native Conc. (ng/mL) | ISTD Conc. (ng/mL) | Expected Ratio (Nat/ISTD) | Allowable Deviation |

| CS-1 | 0.5 | 50 | 0.01 | ± 30% |

| CS-2 | 2.0 | 50 | 0.04 | ± 20% |

| CS-3 | 10.0 | 50 | 0.20 | ± 15% |

| CS-4 | 50.0 | 50 | 1.00 | ± 10% |

| CS-5 | 200.0 | 50 | 4.00 | ± 10% |